molecular formula C14H12FN3 B5764270 N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine

N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine

Cat. No.: B5764270
M. Wt: 241.26 g/mol
InChI Key: BNWFJHSNGOKYBZ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine typically involves the reaction of 4-fluoroaniline with 1-methyl-1H-benzimidazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by hydrogen bonding, π-π interactions, and hydrophobic interactions. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine is unique due to its specific structural features, which confer enhanced stability and biological activity. The presence of the benzimidazole ring and the fluorophenyl group makes it a versatile compound with a wide range of applications in scientific research .

Properties

IUPAC Name

N-(4-fluorophenyl)-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c1-18-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWFJHSNGOKYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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